N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide
Description
N-(2-bicyclo[222]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-11-16(5-7-20-8-6-16)15(19)17-10-14-9-12-1-3-13(14)4-2-12/h1,3,12-14,18H,2,4-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJIEWSQNGMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CNC(=O)C3(CCOCC3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide typically involves multiple steps. The starting materials often include bicyclo[2.2.2]oct-5-ene derivatives and oxane-4-carboxylic acid derivatives. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a simpler, more hydrogenated compound.
Scientific Research Applications
N-(2-bicyclo[22
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure might interact with biological molecules in interesting ways, making it a candidate for biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It might find use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide is not well-documented. its effects likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- HEXAMETHYL-OXO-DIAZA-BICYCLO(2.2.2)OCT-ENE-2,3-DICARBOXYLIC ACID DIMETHYL ESTER
- Other bicyclo[2.2.2]octane derivatives
Uniqueness
N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-4-(hydroxymethyl)oxane-4-carboxamide stands out due to its specific functional groups and potential applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
